molecular formula C21H22ClNO4 B14519133 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one CAS No. 62810-01-9

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one

Cat. No.: B14519133
CAS No.: 62810-01-9
M. Wt: 387.9 g/mol
InChI Key: HWJIFDBQXCWPQW-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound with potential applications in various fields of scientific research. The compound’s structure includes a chlorobenzoyl group, a phenoxy group, a morpholine ring, and a propanone backbone, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of benzoyl chloride to introduce the chlorine atom, followed by the reaction with phenol to form the phenoxy group. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the propanone backbone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: A compound with a similar phenoxy group and used as a lipid-lowering agent.

    Bezafibrate: Another lipid-lowering agent with structural similarities.

    Clofibrate: A compound used to reduce cholesterol levels.

Uniqueness

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one is unique due to its combination of functional groups, which allows for diverse chemical reactions and potential biological activities. Its morpholine ring and chlorobenzoyl group provide distinct properties compared to other similar compounds.

Properties

CAS No.

62810-01-9

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

2-[3-(4-chlorobenzoyl)phenoxy]-2-methyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C21H22ClNO4/c1-21(2,20(25)23-10-12-26-13-11-23)27-18-5-3-4-16(14-18)19(24)15-6-8-17(22)9-7-15/h3-9,14H,10-13H2,1-2H3

InChI Key

HWJIFDBQXCWPQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)OC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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